

Synthesis of Lauric Acid Diethanolamide: An Experimental Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lauric acid diethanolamide*

Cat. No.: *B085886*

[Get Quote](#)

Introduction

Lauric acid diethanolamide, also known as Lauramide DEA, is a nonionic surfactant widely utilized in the cosmetics, personal care, and household product industries. Its amphiphilic nature, possessing both a hydrophilic diethanolamine head group and a hydrophobic lauric acid tail, imparts excellent foaming, emulsifying, and viscosity-enhancing properties. This document provides detailed experimental protocols for the synthesis of **lauric acid diethanolamide** for researchers, scientists, and professionals in drug development and chemical synthesis. Two primary synthetic routes are presented: direct amidation of lauric acid and a two-step synthesis via a methyl laurate intermediate.

Data Presentation

Table 1: Physicochemical Properties of Lauric Acid Diethanolamide

Property	Value	Reference
CAS Number	120-40-1	[1]
Molecular Formula	C16H33NO3	[1]
Molecular Weight	287.44 g/mol	[1]
Appearance	Off-white to pale yellow waxy solid or viscous liquid	[1] [2]
Melting Point	37-47 °C	[1]
Boiling Point	~241-244 °C at 760 mmHg	[1]
Solubility	Insoluble in water; soluble in lower alcohols, propylene glycol	[1] [3]
pH (1% solution)	9-11	[1]

Table 2: Comparison of Synthesis Methods for Lauric Acid Diethanolamide

Parameter	Method 1: Direct Amidation	Method 2: Two-Step (via Methyl Laurate)
Starting Materials	Lauric Acid, Diethanolamine	Methyl Laurate, Diethanolamine
Catalyst	KOH or Sodium Methylate	Sodium Methoxide or NaOH
Molar Ratio (Acid/Ester:Amine)	1:1 to 1:2.2	1:1.1 to 1:5
Reaction Temperature	140-160 °C	100-135 °C
Reaction Time	3-4 hours	3-5 hours
Typical Yield	~90%	~85%
Key Advantages	Single-step process	Milder reaction conditions
Key Disadvantages	Higher reaction temperatures	Two-step process, potential for byproducts

Experimental Protocols

Method 1: Direct Amidation of Lauric Acid

This protocol details the synthesis of **lauric acid diethanolamide** through the direct condensation reaction between lauric acid and diethanolamine.[\[4\]](#)

Materials:

- Lauric Acid (1 mol)
- Diethanolamine (1.1 mol)
- Potassium Hydroxide (KOH) (0.5% by weight of reactants)
- Nitrogen gas supply
- Three-necked round-bottom flask (50 mL)
- Heating mantle with magnetic stirrer
- Thermometer
- Condenser

Procedure:

- Reaction Setup: Equip a 50 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, a condenser, and a nitrogen inlet.
- Reactant Addition: Add 1 mole of lauric acid to the flask.
- Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere.
- Heating: Heat the lauric acid to approximately 110 °C with stirring.
- Amine Addition (Initial): Slowly add 0.6 moles of diethanolamine to the molten lauric acid.

- Reaction Temperature: Increase the temperature to 150 °C and maintain for 4 hours.[5]
Water will be formed as a byproduct and can be removed through the condenser.
- Cooling and Second Amine Addition: After 4 hours, stop heating and allow the reaction mixture to cool to 70 °C.
- Catalyst and Final Amine Addition: Add the remaining 0.5 moles of diethanolamine and 0.5% (by weight of total reactants) of KOH catalyst.[5]
- Reaction Completion: Continue stirring at 70 °C until the amine number of the reactant mixture becomes constant, as determined by titration with a standard hydrochloric acid solution.[5]
- Product: The resulting product is a light yellow ointment-like substance.

Purification:

The crude product can be used directly for many applications. For higher purity, the product can be purified by washing with warm water to remove any unreacted diethanolamine and catalyst, followed by drying under vacuum.

Method 2: Two-Step Synthesis via Methyl Laurate Intermediate

This method involves the transesterification of a triglyceride source (like palm oil) or the esterification of lauric acid to form methyl laurate, which is then amidated with diethanolamine. [4]

Part A: Synthesis of Methyl Laurate (from Palm Oil)

- Reaction Setup: In a batch reactor (three-neck flask) equipped with a stirrer and a water bath, add 200 mL of palm oil.
- Reactant Mixture: Separately, mix 100 mL of methanol with sulfuric acid.
- Transesterification: Add the methanol-sulfuric acid mixture to the palm oil. Maintain the temperature at 60 °C with a stirring speed of 150 rpm for 2 hours.[4]

- Separation: After the reaction, transfer the mixture to a separating funnel to separate the methyl ester (upper layer) from the glycerol (lower layer).
- Neutralization and Washing: Neutralize the methyl ester layer with a NaOH solution and then wash with warm water to remove impurities.

Part B: Amidation of Methyl Laurate

Materials:

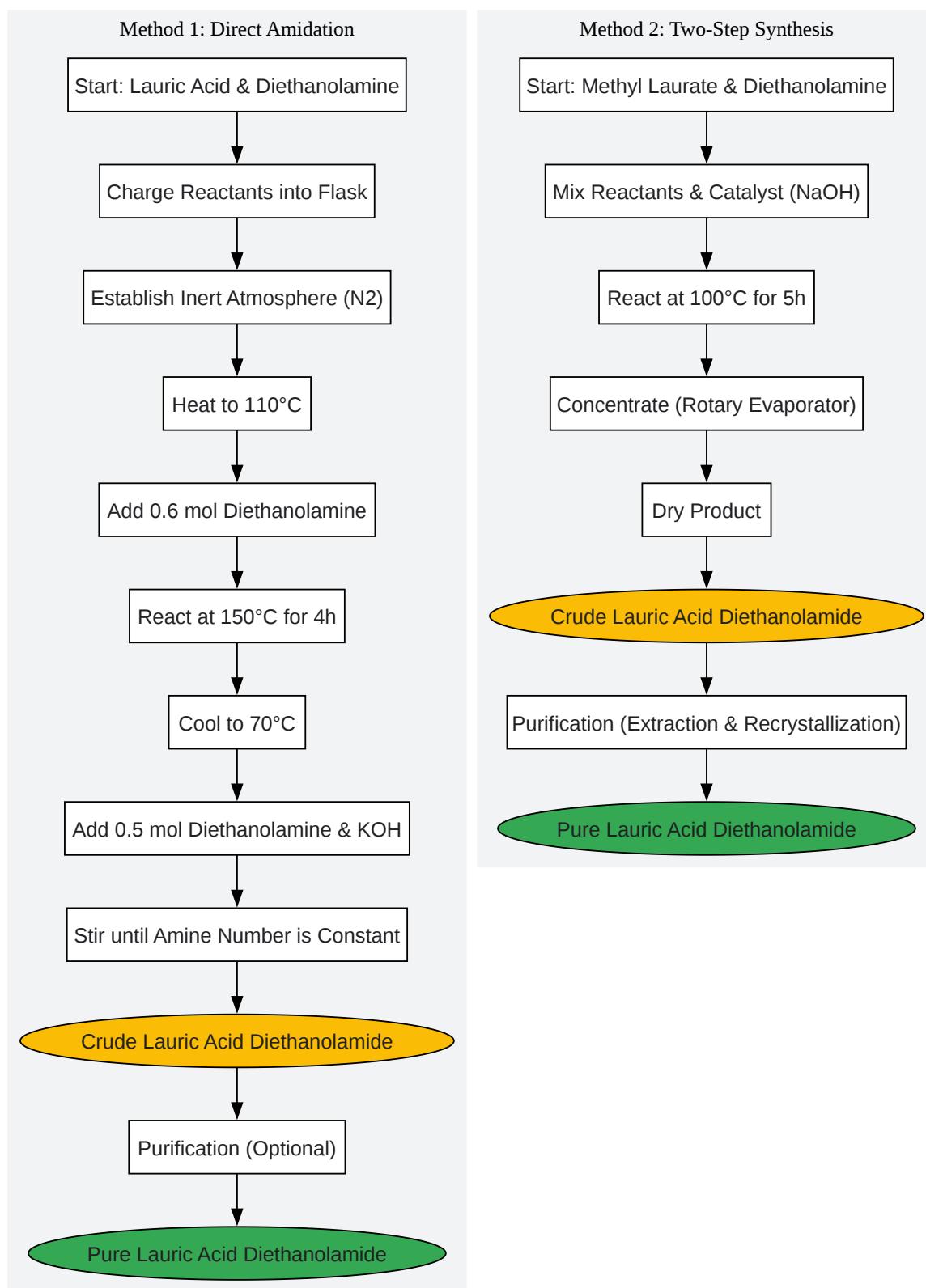
- Methyl Laurate (1 mol)
- Diethanolamine (1.1 mol)
- Sodium Hydroxide (NaOH) (0.5% by weight)
- Round-bottom flask
- Heating mantle with magnetic stirrer
- Rotary evaporator

Procedure:

- Reactant Addition: In a round-bottom flask, mix methyl laurate and diethanolamine in a 1:1.1 molar ratio.[\[6\]](#)
- Catalyst Addition: Add 0.5 wt% NaOH as a catalyst.
- Reaction: Heat the mixture to 100 °C and maintain for 5 hours with continuous stirring.[\[6\]](#)
- Solvent Removal: After the reaction is complete, concentrate the solution using a rotary evaporator to remove any volatile byproducts and unreacted starting materials.
- Drying: Dry the resulting product to obtain N,N-bis(2-hydroxyethyl)dodecanamide. The expected yield is approximately 85%.

Purification:

The crude **lauric acid diethanolamide** can be purified by extraction with petroleum ether to remove non-polar impurities. The solid product can then be recrystallized from hot water to yield a purified white crystalline solid.[6]


Characterization

The synthesized **lauric acid diethanolamide** can be characterized using the following techniques:

- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - The disappearance of the broad O-H stretch from the carboxylic acid group of lauric acid (around 3000 cm^{-1}) and the appearance of a broad O-H stretch from the alcohol groups of the amide (around 3380 cm^{-1}).
 - The disappearance of the C=O stretch of the carboxylic acid (around 1700 cm^{-1}) and the appearance of the amide C=O stretch (around 1625 cm^{-1}).[6]
 - The presence of a C-N stretching vibration in the amide (around 1625 cm^{-1}).[6]
- ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl_3):
 - δ 0.86-0.90 (t, 3H, $-\text{CH}_3$)
 - δ 1.26-1.29 (m, 16H, $-(\text{CH}_2)_8-$)
 - δ 1.58-1.68 (t, 2H, $-\text{CH}_2\text{-CON}$)
 - δ 2.36-2.41 (m, 2H, $-\text{CH}_2\text{-C-CON}$)
 - δ 3.48-3.57 (t, 4H, $-\text{CH}_2\text{-N-}$)
 - δ 3.66 (s, 2H, $-\text{OH}$)
 - δ 3.77-3.86 (t, 4H, $-\text{CH}_2\text{-O-}$)[6]
- Determination of Free Fatty Acid Content and pH: The free fatty acid content can be determined by titration, and the pH of a 1% aqueous solution can be measured using a pH

meter.^[4]

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Experimental workflows for the synthesis of **Lauric Acid Diethanolamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lauric acid diethanolamide | C16H33NO3 | CID 8430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 120-40-1: Lauric acid diethanolamide | CymitQuimica [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. CN102038668A - Lauric acid diethanolamide and application of analog thereof - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- To cite this document: BenchChem. [Synthesis of Lauric Acid Diethanolamide: An Experimental Protocol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085886#experimental-protocol-for-lauric-acid-diethanolamide-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com